1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine
Description
Overview of Substituted Hydrazones in Modern Organic and Inorganic Chemistry
Substituted hydrazones are a class of organic compounds characterized by the structure R1R2C=NNR3R4. ekb.eg They are typically synthesized through the condensation reaction of a substituted hydrazine (B178648) with an aldehyde or a ketone. kemdikbud.go.id This ease of preparation, combined with their chemical stability and tendency to form crystalline solids, makes them valuable intermediates in organic synthesis. impactfactor.org
In modern organic chemistry, hydrazones are recognized for their versatile reactivity. The carbon and nitrogen atoms of the hydrazone group are active centers, susceptible to reactions with both electrophiles and nucleophiles. ekb.egnaturalspublishing.com This reactivity is harnessed in various name reactions, including the Wolff-Kishner reduction, Shapiro reaction, and Bamford-Stevens reaction, to form new carbon-carbon bonds and other functional groups. naturalspublishing.comfiveable.me Furthermore, hydrazones serve as crucial precursors for the synthesis of a wide array of heterocyclic compounds, which are integral to medicinal chemistry and materials science. ekb.eg
The significance of substituted hydrazones extends prominently into inorganic and coordination chemistry. As Schiff bases, they are excellent ligands, capable of coordinating with a variety of metal ions through the nitrogen atom of the azomethine group (-C=N-). sapub.orgnih.gov The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands and have found applications in catalysis, as dyes, and in the development of molecular sensors. impactfactor.orgsciencepublishinggroup.com The ability of hydrazones to form stable and structurally diverse metal complexes has made them a subject of extensive research in the quest for new materials with unique magnetic, optical, and electronic properties. rsc.org
Moreover, the broad spectrum of biological activities exhibited by substituted hydrazones has cemented their importance in medicinal chemistry. nih.govscispace.com These compounds have been shown to possess antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties, among others. nih.govscispace.comnih.gov The functional group -NHN=CH- is a key feature in many pharmacologically active molecules. nih.gov
Significance of Furan- and Nitro-Substituted Aromatic Moieties in Hydrazone Systems
The chemical and biological properties of a hydrazone molecule are significantly influenced by the nature of the substituents attached to its core structure. In the case of 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine, the presence of both a furan (B31954) ring and a nitro-substituted phenyl group is of particular importance.
The nitro group (-NO2) is a strong electron-withdrawing group, and its presence on the aromatic ring has a profound impact on the electronic structure and reactivity of the hydrazone. wikipedia.orgnih.gov This electron-withdrawing nature can increase the acidity of nearby C-H bonds and can influence the molecule's susceptibility to nucleophilic aromatic substitution. wikipedia.org In the context of biological activity, nitroaromatic compounds are known for their diverse pharmacological effects. nih.gov The nitro group can be crucial for the mechanism of action of certain drugs, particularly antimicrobial agents. researchgate.net For instance, the presence of a nitro group on a furan ring is a key feature of the antibacterial drug nitrofurantoin. Furthermore, the incorporation of a nitro group can enhance the binding affinity of a molecule to its biological target. mdpi.com
The combination of a furan ring and a nitro-substituted aromatic moiety in a single hydrazone molecule, as seen in this compound, creates a system with potentially enhanced biological activity and interesting coordination chemistry. researchgate.netbenthamdirect.com
Rationale for Dedicated Academic Investigation of this compound
The dedicated academic investigation of this compound is driven by several key factors rooted in the fundamental principles of coordination chemistry and the quest for novel compounds with interesting properties. As a Schiff base, this molecule is part of a class of compounds that have attracted significant interest due to their role in the development of various proteins and enzymes.
A primary motivation for the synthesis and characterization of this compound is to explore its coordination chemistry. The presence of multiple potential donor atoms—the nitrogen atoms of the hydrazine linker and the oxygen atom of the furan ring—makes it a promising ligand for the formation of metal complexes. The study of how this ligand interacts with different metal ions can lead to the development of new coordination compounds with unique structural and electronic properties. These complexes could have potential applications in areas such as catalysis, materials science, and as models for biological systems.
The determination of its crystal structure provides precise information about its three-dimensional arrangement, bond lengths, and bond angles. This structural data is crucial for understanding its chemical behavior and for computational modeling studies that can predict its interactions with other molecules, including biological targets.
Scope and Objectives of Current and Future Research Endeavors on the Chemical Compound
The current research on this compound has primarily focused on its synthesis and structural characterization. The successful synthesis via the condensation of furan-2-carbaldehyde and 2-nitrophenylhydrazine (B1229437) has been established, and its solid-state structure has been elucidated through single-crystal X-ray diffraction.
The objectives of these initial studies were to:
Develop a reliable synthetic route to obtain the pure compound.
Characterize the compound using various spectroscopic and analytical techniques.
Determine its molecular and crystal structure to understand its conformational properties and intermolecular interactions.
Future research endeavors on this compound are expected to expand into several promising areas:
Coordination Chemistry: A significant focus will be on the synthesis and characterization of its metal complexes. This will involve reacting the compound with a variety of transition metal and lanthanide ions to explore the resulting coordination geometries, electronic properties, and magnetic behavior.
Catalysis: The metal complexes derived from this hydrazone ligand will be investigated for their catalytic activity in various organic transformations. The specific combination of the furan and nitro-phenyl groups may lead to catalysts with unique selectivity and efficiency.
Biological Evaluation: The compound and its metal complexes will be screened for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the furan and nitro moieties suggests that these compounds may exhibit interesting pharmacological profiles.
Materials Science: The potential of this compound and its derivatives in the development of new materials will be explored. This could include the investigation of their optical, electronic, and sensing properties.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C11H9N3O3 |
| Molecular Weight | 231.21 g/mol |
| Crystal System | Monoclinic |
| Synthesis Method | Condensation of furan-2-carbaldehyde and 2-nitrophenylhydrazine |
| Key Structural Features | Furan ring, nitro-substituted phenyl ring, hydrazone linkage, intramolecular hydrogen bonding |
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-14(16)11-6-2-1-5-10(11)13-12-8-9-4-3-7-17-9/h1-8,13H/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMJYEWJEHLAMT-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=CC2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C/C2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1 2 Furylmethylene 2 2 Nitrophenyl Hydrazine
Established Synthetic Routes via Condensation Reactions
The primary and most well-established method for synthesizing 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine is through the condensation reaction of its two main precursors: 2-furaldehyde and 2-nitrophenylhydrazine (B1229437). nih.govnih.gov This reaction is a classic example of hydrazone formation, a subset of imine synthesis, where the nucleophilic nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. libretexts.orglibretexts.org The resulting product is a Schiff base, characterized by a carbon-nitrogen double bond. researchgate.net
The general reaction can be summarized as follows:
C₅H₄O₂ (2-Furaldehyde) + C₆H₇N₃O₂ (2-Nitrophenylhydrazine) → C₁₁H₉N₃O₃ (this compound) + H₂O
This synthetic approach is widely utilized due to its straightforward nature, high efficiency, and the ready availability of the starting materials.
Detailed research has established optimized conditions for the synthesis of the title compound, ensuring a high yield of the pure product. A common procedure involves dissolving 2-nitrophenylhydrazine in a suitable solvent and then adding 2-furaldehyde, typically in an equimolar ratio. nih.govresearchgate.net The reaction mixture is then heated to reflux for a specific duration to drive the condensation to completion.
One specific experimental procedure involves dissolving 2-nitrophenylhydrazine (1 mmol) in anhydrous ethanol (B145695). nih.gov To this solution, an ethanolic solution of furan-2-carbaldehyde (1 mmol) is added dropwise. nih.gov The mixture is subsequently stirred at refluxing temperature for approximately 2 hours to yield the desired product. nih.govresearchgate.net The final product is obtained as red single crystals after isolation and recrystallization. nih.govresearchgate.net
Table 1: Optimized Reaction Conditions for Condensation
| Parameter | Value/Condition | Source(s) |
| Reactant 1 | 2-Nitrophenylhydrazine | nih.gov, researchgate.net |
| Reactant 2 | 2-Furaldehyde (furan-2-carbaldehyde) | nih.gov, researchgate.net |
| Stoichiometry | 1:1 molar ratio | nih.gov, researchgate.net |
| Solvent | Anhydrous Ethanol | nih.gov |
| Temperature | Refluxing Temperature (approx. 78°C) | nih.gov, researchgate.net |
| Reaction Time | 2 hours | nih.gov, researchgate.net |
| Product Form | Red Crystals | nih.gov |
The choice of solvent plays a significant role in the condensation reaction. Polar protic solvents like ethanol are frequently used because they effectively dissolve the reactants while also participating in the proton transfer steps of the reaction mechanism. nih.gov Methanol (B129727) is another common solvent for similar hydrazone syntheses. alcrut.com
While the reaction can proceed without a catalyst, the formation of hydrazones is often accelerated by the presence of a catalytic amount of acid. alcrut.comresearchgate.net A few drops of a weak acid, such as glacial acetic acid or formic acid, can be added to the reaction mixture. alcrut.comresearchgate.net The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazine. This catalysis is crucial for achieving high yields in shorter reaction times. However, it is important to maintain mildly acidic conditions, as strongly alkaline environments can induce side reactions with 2-furaldehyde, such as the Cannizzaro reaction. mdpi.com
Alternative Synthetic Strategies for the Chemical Compound
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods, often referred to as "green chemistry." For hydrazone synthesis, this has led to the exploration of solvent-free techniques that reduce waste and often shorten reaction times. discoveryjournals.orgnih.gov
Mechanochemical Synthesis: One prominent alternative is mechanosynthesis, which involves grinding the solid reactants together at room temperature. discoveryjournals.org Equimolar amounts of the aldehyde and hydrazine can be ground together for a few minutes to produce the hydrazone product with moderate to high yields. discoveryjournals.org This method is rapid, efficient, requires no solvent, and often proceeds without the need for a catalyst. discoveryjournals.org
Twin-Screw Extrusion (TSE): For larger-scale, continuous synthesis, twin-screw extrusion has been applied to the formation of N-acylhydrazones under solvent-free conditions. qub.ac.uk This technique combines heating and intense mechanical mixing to promote the reaction, demonstrating the scalability of solvent-free hydrazone synthesis. qub.ac.uk
Solid-State Melt Reactions: Another approach involves heating a mixture of the solid reactants above their melting points, allowing the reaction to occur in the molten state without a solvent. This solid-state melt reaction can be highly efficient for certain hydrazone derivatives. nih.gov
Table 2: Comparison of Synthetic Methodologies
| Method | Conditions | Advantages | Source(s) |
| Conventional Reflux | Heating in a solvent (e.g., ethanol) for several hours. | Well-established, reliable. | nih.gov, researchgate.net |
| Mechanochemical Grinding | Grinding solids at room temperature for minutes. | Solvent-free, rapid, energy-efficient, often catalyst-free. | discoveryjournals.org |
| Twin-Screw Extrusion | Continuous process with heating and mechanical stress. | Scalable, solvent-free, continuous production. | qub.ac.uk |
| Solid-State Melt | Heating reactants above their melting points. | Solvent-free, potentially faster than solution-based methods. | nih.gov |
Precursor Synthesis and Characterization (e.g., 2-Nitrophenylhydrazine)
The availability and purity of the precursors are paramount for the successful synthesis of the target compound. While 2-furaldehyde is a readily available bio-based chemical, 2-nitrophenylhydrazine is typically synthesized in the laboratory.
A classical and widely documented method for preparing 2-nitrophenylhydrazine starts with 2-nitroaniline (B44862). prepchem.com The synthesis involves a two-step process:
Diazotization: 2-nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid (like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. prepchem.com
Reduction: The resulting diazonium salt solution is then reduced. A common reducing agent for this step is sodium metabisulfite (B1197395) or stannous chloride. google.com The reduction yields the desired 2-nitrophenylhydrazine, which can be precipitated from the solution. prepchem.comgoogle.com
An alternative modern approach involves the copper-catalyzed coupling of an aryl halide (e.g., 2-chloronitrobenzene) with hydrazine hydrate. chemicalbook.com This method can offer good yields under specific catalytic conditions. chemicalbook.com
Characterization of the synthesized 2-nitrophenylhydrazine is essential to confirm its identity and purity before its use in the subsequent condensation reaction. Standard techniques include determining its melting point, which for pure o-nitrophenylhydrazine is 91-93°C, and spectroscopic analysis, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. prepchem.com
Purification and Isolation Techniques for the Chemical Compound
After the condensation reaction is complete, the crude this compound must be isolated and purified to remove any unreacted starting materials or byproducts.
Recrystallization: The most common method for purifying the solid product is recrystallization. nih.govresearchgate.net The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For the title compound, methanol has been shown to be an effective solvent for obtaining high-purity red crystals. nih.govresearchgate.net Other solvents, such as ethanol or acetonitrile (B52724), can also be effective for recrystallizing hydrazones. researchgate.net
Trituration: If the crude product is an oil or is highly soluble, trituration can be an effective purification step. This involves stirring the crude product with a cold solvent in which it is poorly soluble, such as n-hexane or pentane (B18724). researchgate.net This process can induce crystallization and wash away soluble impurities. researchgate.net
Chromatography: Column chromatography is another powerful purification technique. However, some hydrazones can be unstable on silica (B1680970) gel. reddit.com To prevent decomposition or streaking on the column, a small amount of a base, like triethylamine (B128534) (~1%), is often added to the eluent. researchgate.netreddit.com
Washing: For products synthesized under solvent-free conditions, a simple washing procedure is often sufficient. The crude product can be washed sequentially with cold dilute acid (to remove any unreacted hydrazine), water, and a cold organic solvent like ethanol to remove other impurities. discoveryjournals.org
Table 3: Purification Techniques for this compound
| Technique | Description | Application Notes | Source(s) |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool and crystallize. | Methanol is a documented effective solvent. Ethanol and acetonitrile are also common choices. | researchgate.net, nih.gov, researchgate.net |
| Trituration | Stirring an oily or impure solid product with a cold non-solvent. | Useful for inducing crystallization and removing highly soluble impurities. n-Hexane or pentane are suitable. | researchgate.net |
| Column Chromatography | Separating the compound on a stationary phase (e.g., silica gel). | Potential for product degradation. Adding ~1% triethylamine to the eluent can improve results. | researchgate.net, reddit.com |
| Washing | Rinsing the crude product with a series of liquids. | Effective for removing unreacted starting materials, especially in solvent-free syntheses. | discoveryjournals.org |
Advanced Structural Characterization and Conformational Analysis of 1 2 Furylmethylene 2 2 Nitrophenyl Hydrazine
Single-Crystal X-ray Diffraction Studies
The definitive three-dimensional structure of 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine in the solid state has been elucidated through single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov The compound crystallizes in the monoclinic space group P21/n. researchgate.net
The X-ray analysis reveals the precise bond lengths and angles of the molecule. The core structure consists of a furan (B31954) ring linked to a 2-nitrophenylhydrazine (B1229437) moiety via a methylene (B1212753) bridge. The geometric parameters indicate a hybrid of localized single and double bonds, consistent with the Schiff base framework. Key bond distances and angles are detailed in the table below.
Selected Bond Lengths and Angles for this compound
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
|---|---|---|---|
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1—C2 | 1.313 (8) | C4—O3—C1 | 106.6 (4) |
| C3—C4 | 1.332 (7) | N1—N2—C6 | 120.7 (3) |
| N1—N2 | 1.365 (4) | C7—C6—N2 | 115.3 (3) |
| N2—C6 | 1.385 (5) | C11—C6—N2 | 123.6 (3) |
| N3—O1 | 1.226 (5) | O1—N3—O2 | 122.3 (4) |
| N3—O2 | 1.229 (5) | O1—N3—C7 | 119.1 (4) |
| C5—N1 | 1.277 (5) | O2—N3—C7 | 118.6 (4) |
| C4—C5 | 1.436 (6) | C5—N1—N2 | 117.9 (3) |
Data sourced from the Crystallographic Information File (CIF) of the study published in Acta Crystallographica Section E. nih.gov
A slight twist is observed between the aromatic ring systems. The dihedral angle between the mean planes of the furan and the nitrophenyl rings is 4.8 (3)°. nih.govnih.gov This small torsion indicates that while the molecule is largely planar, it is not perfectly flat, which can be attributed to steric and electronic factors.
The molecular conformation and crystal packing are significantly influenced by hydrogen bonding. An important feature is an intramolecular N—H···O hydrogen bond, which connects the hydrazine (B178648) nitrogen (N2) to an oxygen atom (O2) of the adjacent nitro group. nih.govnih.gov This interaction likely contributes to the stabilization of the molecule's planar conformation. nih.govnih.gov
In the crystal lattice, molecules are linked by weak intermolecular C—H···O hydrogen bonds. nih.govnih.gov These interactions form a chain-like motif that extends parallel to the (101) plane, defining the primary crystal packing structure. nih.govnih.gov No significant π-π stacking interactions are reported.
Hydrogen Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |
|---|---|---|---|---|
| N2—H2A···O2 | 0.86 | 2.00 | 2.611 (2) | 127 |
| C9—H9···O1ⁱ | 0.93 | 2.52 | 3.414 (5) | 161 |
Symmetry codes: (i) x+1/2, -y+1/2, z-1/2. Data sourced from the study published in Acta Crystallographica Section E. nih.gov
Solution-Phase Conformational Dynamics
Based on a review of the current scientific literature, no studies detailing the solution-phase conformational dynamics of this compound, for instance through Nuclear Magnetic Resonance (NMR) spectroscopy, have been reported.
Theoretical Predictions of Molecular Structure and Conformation
There are no specific theoretical predictions, such as those from Density Functional Theory (DFT) or other molecular modeling methods, available in the reviewed literature for the molecular structure and conformation of this compound.
Coordination Chemistry and Metal Complexation of 1 2 Furylmethylene 2 2 Nitrophenyl Hydrazine
Ligand Properties and Potential Coordination Sites
1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine is a Schiff base derived from the condensation of furan-2-carbaldehyde and 2-nitrophenylhydrazine (B1229437). The molecule is roughly planar, with the phenyl and furan (B31954) rings being slightly twisted from each other. An intramolecular hydrogen bond between the hydrazine (B178648) N-H group and an oxygen atom of the nitro group can influence this planar conformation. nih.gov
The ligand possesses several potential coordination sites, making it a versatile chelating agent. These sites include:
The imine nitrogen atom of the azomethine group (-CH=N-).
The oxygen atom of the furan ring.
The oxygen atoms of the nitro group on the phenyl ring.
The nitrogen atom of the hydrazine moiety.
The presence of these multiple donor sites allows the ligand to coordinate with metal ions in various modes, leading to the formation of stable chelate rings.
The hydrazone moiety (-C=N-NH-) is a key functional group responsible for the chelating properties of this compound. Hydrazones are known to act as bidentate or tridentate ligands, coordinating to metal ions through the azomethine nitrogen and the enolic oxygen upon deprotonation of the N-H proton. This enolization is facilitated by the presence of a suitable solvent and the metal ion, which stabilizes the enolic form.
The chelation typically results in the formation of stable five- or six-membered rings with the metal ion, which enhances the thermodynamic stability of the resulting metal complex. The lone pair of electrons on the azomethine nitrogen and the ability of the amide group to tautomerize to the enol form are crucial for this chelation behavior.
The furan and nitro-substituents on the hydrazone backbone significantly influence the electronic properties and, consequently, the metal-binding capabilities of the ligand.
The nitro-substituent on the phenyl ring is a strong electron-withdrawing group. This has several effects on the ligand's coordination behavior:
It can decrease the electron density on the hydrazine nitrogen atoms, potentially weakening their coordination ability.
The oxygen atoms of the nitro group can act as additional coordination sites, especially in the formation of bridged or polynuclear complexes.
The planarity of the molecule, influenced by an intramolecular N-H···O hydrogen bond with the nitro group, can affect the pre-organization of the ligand for metal chelation. nih.gov
Reactivity and Mechanistic Investigations of 1 2 Furylmethylene 2 2 Nitrophenyl Hydrazine
Hydrolytic and Oxidative Stability Studies
The stability of 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine is a critical factor in its handling, storage, and application. Its structure contains moieties prone to both hydrolytic and oxidative degradation under specific conditions.
Hydrolytic Stability: The central imine (azomethine) linkage (C=N) in the hydrazone structure is the primary site of hydrolytic instability. Like many hydrazones and Schiff bases, this bond is susceptible to cleavage by water, reverting to the parent aldehyde (furan-2-carbaldehyde) and hydrazine (B178648) (2-nitrophenylhydrazine). This hydrolysis is reversible and its rate is highly dependent on the pH of the medium. The process is generally catalyzed by acid. nih.gov Under acidic conditions, protonation of the imine nitrogen atom increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. In neutral or alkaline media, the rate of hydrolysis is significantly slower. The electron-withdrawing nature of the 2-nitrophenyl group may influence the electron density on the imine bond, affecting its stability.
Oxidative Stability: The molecule possesses several sites that could be susceptible to oxidation. The furan (B31954) ring, an electron-rich heterocycle, can undergo oxidative degradation, particularly in the presence of strong oxidizing agents. The hydrazine moiety can also be oxidized. However, the presence of the strongly deactivating nitro group on the phenyl ring makes the aromatic system itself relatively resistant to oxidation. The stability of the furan moiety can be influenced by various factors, including the presence of metal catalysts and the reaction conditions. researchgate.net
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Moiety Primarily Affected | Expected Outcome | Rationale |
| Acidic (aqueous) | Imine (C=N) bond | Low stability, hydrolysis | Acid-catalyzed hydrolysis of the hydrazone linkage is a well-established reaction pathway. nih.gov |
| Neutral (aqueous) | Imine (C=N) bond | Moderate stability | Hydrolysis is significantly slower without acid catalysis. |
| Basic (aqueous) | Imine (C=N) bond / N-H | High hydrolytic stability | The imine bond is generally stable to base. The N-H proton can be abstracted by strong bases. |
| Oxidative | Furan ring, Hydrazine | Moderate to low stability | Furan rings and hydrazine moieties are susceptible to oxidation, depending on the strength of the oxidant. researchgate.net |
Reactions with Electrophilic and Nucleophilic Reagents
The electronic characteristics of this compound provide multiple centers for reactions with both electrophiles and nucleophiles.
Reactions with Nucleophiles: The imine carbon atom is electrophilic and represents a key site for nucleophilic attack. This can lead to addition reactions across the C=N double bond. For example, reduction with hydride reagents like sodium borohydride (B1222165) would yield the corresponding hydrazine, 1-(2-furylmethyl)-2-(2-nitrophenyl)hydrazine. Organometallic reagents, such as Grignard reagents or organolithium compounds, could potentially add to the imine carbon, forming a new carbon-carbon bond.
Reactions with Electrophiles: The nitrogen atom of the N-H group in the hydrazine linkage possesses a lone pair of electrons and is nucleophilic. It can react with electrophiles such as alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation products, respectively. The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation, typically occurring at the 5-position. However, the reactivity of the furan ring may be modulated by the electron-withdrawing effect of the rest of the molecule. The 2-nitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution due to the nitro group.
Cyclization and Heterocyclic Ring Formation Pathways
The ortho-positioning of the nitro group relative to the hydrazine linkage provides a unique structural motif that enables intramolecular cyclization reactions, particularly under reductive conditions. This pathway is a powerful tool for the synthesis of various nitrogen-containing heterocyclic systems.
The most prominent pathway involves the reduction of the nitro group. Chemical or electrochemical reduction of the -NO₂ group can generate nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) intermediates in situ. These newly formed nucleophilic groups can then readily attack the electrophilic imine carbon atom in an intramolecular fashion, leading to ring closure. This type of reductive cyclization is a known strategy for synthesizing fused heterocyclic compounds. chempap.orgnih.govrsc.org For instance, reduction to the amino group followed by cyclization and subsequent elimination of water would lead to the formation of a benzotriazepine derivative or a related fused-ring system. The specific product formed often depends on the reducing agent used and the reaction conditions. chempap.orgorganic-chemistry.org
Another potential, though less direct, cyclization route is the Fischer indole (B1671886) synthesis. This reaction typically involves the acid-catalyzed rearrangement of an arylhydrazone. alfa-chemistry.comwikipedia.org While the substrate is an arylhydrazone, the classic Fischer indole synthesis requires an enolizable ketone or aldehyde partner and does not typically involve a furan aldehyde. However, under forcing acidic conditions, rearrangements and cyclization involving the furan ring cannot be entirely ruled out, potentially leading to indolenine-type structures. nih.gov
Table 2: Potential Heterocyclic Products from Cyclization Reactions
| Reaction Type | Key Intermediate | Potential Product Class | Notes |
| Reductive Cyclization | 2-Aminophenylhydrazine derivative | Benzotriazepines, Cinnolines | This is a highly plausible pathway involving reduction of the nitro group followed by intramolecular attack on the imine carbon. chempap.orgnih.govrsc.org |
| Reductive Cyclization | 2-Nitrosophenylhydrazine derivative | Benzotriazole N-oxides | Partial reduction of the nitro group to a nitroso group can lead to cyclization, forming N-oxide products. chempap.org |
| Acid-Catalyzed Cyclization | Protonated enamine-like tautomer | Fused Indole-like structures | Analogous to the Fischer indole synthesis, this pathway is less likely but possible under specific acidic conditions. wikipedia.orgthermofisher.com |
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is primarily dictated by the presence of the electroactive nitro group and the hydrazine functionality.
The electrochemical behavior is expected to be dominated by the reduction of the 2-nitro group. In protic media, aromatic nitro groups typically undergo an irreversible, multi-electron reduction. The process is highly pH-dependent. mdpi.comresearchgate.net In acidic solutions, a single reduction wave corresponding to a six-electron, six-proton process to form the corresponding 2-amino derivative is often observed. As the pH increases, this single wave may split into two separate steps, commonly a four-electron reduction to the hydroxylamino intermediate followed by a two-electron reduction to the amine. researchgate.net
Table 3: Expected Electrochemical Properties
| Process | Moiety Involved | Typical Potential Range (vs. SCE) | Key Characteristics |
| Reduction | 2-Nitro group (-NO₂) | -0.4 V to -1.2 V | Irreversible, pH-dependent. Can proceed via 4e⁻ or 6e⁻ pathway. mdpi.comresearchgate.net |
| Oxidation | Hydrazine (-NH-N=) | > +0.8 V | May be a complex, irreversible process. nih.gov |
Role in Catalytic Processes (e.g., as a ligand in organic transformations)
Schiff bases are renowned for their ability to act as versatile ligands in coordination chemistry, and this compound is no exception. Its structure contains multiple potential donor atoms that can coordinate to transition metal ions, forming stable metal complexes. scispace.comresearchgate.netznaturforsch.com
The primary coordination sites are the imine nitrogen atom and the oxygen atom of the furan ring, allowing the molecule to act as a bidentate ON-donor ligand. jocpr.comresearchgate.net Additionally, one of the oxygen atoms from the ortho-nitro group could potentially participate in coordination, leading to tridentate chelation. The resulting metal complexes can exhibit significant catalytic activity in various organic transformations. For example, complexes of copper, nickel, cobalt, and other transition metals with Schiff base ligands derived from furfural (B47365) or hydrazines have been employed as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions. scispace.comsaudijournals.com The electronic properties of the ligand, influenced by the furan and nitrophenyl substituents, can tune the catalytic activity of the metal center.
Table 4: Potential Catalytic Applications as a Ligand
| Metal Ion | Potential Geometry | Potential Catalytic Application | Rationale / Analogous Systems |
| Cu(II), Ni(II) | Square Planar / Tetrahedral | Oxidation of alcohols, alkenes; Hydrolysis reactions. | Furan- and hydrazone-based Schiff base complexes of Cu(II) and Ni(II) are known catalysts. scispace.comjocpr.comnih.gov |
| Co(II), Mn(II) | Tetrahedral / Octahedral | Oxygenation reactions, decomposition of H₂O₂. | Cobalt and Manganese Schiff base complexes are active in various oxidation processes. scispace.com |
| Pd(II), Pt(II) | Square Planar | C-C coupling (e.g., Heck, Suzuki), Hydrogenation. | Hydrazone ligands are used in palladium-catalyzed cross-coupling reactions. |
| Ru(II), Ru(III) | Octahedral | Transfer hydrogenation, Oxidation. | Ruthenium complexes with Schiff base ligands show diverse catalytic activity. jocpr.com |
Photochemical and Photophysical Properties
The extensive conjugated π-electron system, which spans the furan ring, the azomethine bridge, and the nitrophenyl ring, suggests that this compound will exhibit distinct photochemical and photophysical properties.
Photophysical Properties: The molecule is expected to show strong absorption in the UV-visible region, corresponding to π → π* and n → π* electronic transitions. The exact position of the absorption maxima (λ_max) would be influenced by solvent polarity. In terms of emission, many Schiff bases are fluorescent. The furan moiety, in particular, is often incorporated into fluorescent probes. rsc.org However, the presence of the nitro group is a critical factor. Aromatic nitro compounds are well-known to act as fluorescence quenchers through efficient intersystem crossing or other non-radiative decay pathways. Therefore, it is likely that the fluorescence quantum yield of this compound would be very low. The photophysical properties could potentially be modulated by protonation or coordination to metal ions, which would alter the electronic structure of the molecule. nih.gov
Photochemical Properties: A common photochemical reaction for compounds containing a C=N double bond is E/Z (cis/trans) isomerization upon absorption of light. Irradiation at a wavelength corresponding to an electronic transition could induce rotation around the C=N bond, leading to a photostationary state with a mixture of E and Z isomers. Another possibility is intramolecular hydrogen transfer or photochemical cyclization, although these pathways are generally less common.
Table 5: Predicted Photophysical and Photochemical Characteristics
| Property | Expected Behavior | Rationale |
| UV-Vis Absorption | Strong absorption bands in the UV-A and visible regions. | Extended π-conjugation across the molecule leads to π → π* transitions at lower energies. |
| Fluorescence Emission | Weak or no fluorescence. | The 2-nitro group is a powerful fluorescence quencher. |
| Solvatochromism | Shift in absorption/emission maxima with solvent polarity. | The molecule has a permanent dipole moment that will be stabilized differently in various solvents. |
| Photochemical Reactivity | E/Z isomerization around the C=N bond. | This is a characteristic photoreaction of imines and Schiff bases. |
Computational and Theoretical Chemistry Studies on 1 2 Furylmethylene 2 2 Nitrophenyl Hydrazine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to the computational study of molecules. Methods like Density Functional Theory (DFT) are widely used to investigate the properties of hydrazine (B178648) derivatives by providing a balance between accuracy and computational cost. imist.ma Such studies typically employ basis sets like 6-31G(d,p) to model the electronic structure of the compound. imist.ma
A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine, the optimized geometry would be compared against experimental data, such as that obtained from single-crystal X-ray diffraction.
Experimental studies have shown that the this compound molecule is nearly planar. nih.govnih.gov The largest deviation from the mean plane defined by all non-hydrogen atoms is reported to be 0.097 Å. nih.govnih.gov This planarity is influenced by an intramolecular N—H⋯O hydrogen bond. nih.govnih.gov The furan (B31954) and phenyl rings are slightly twisted relative to each other, with a dihedral angle of 4.8°. nih.gov Computational geometry optimization using methods like DFT would aim to reproduce these structural parameters, including bond lengths, bond angles, and dihedral angles, to validate the chosen theoretical model.
Table 1: Selected Experimental Geometric Parameters for this compound Data sourced from single-crystal X-ray diffraction studies. nih.gov
| Parameter | Value |
| Dihedral Angle | |
| Phenyl Ring to Furan Ring | 4.8 (3)° |
| Intramolecular Hydrogen Bond | |
| N—H⋯O | Present, influences planar conformation |
Note: Detailed bond lengths and angles are available in the supplementary crystallographic information from the cited study. nih.gov
Electronic structure analysis provides insight into the reactivity and properties of a molecule. Key parameters derived from these analyses include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro group and the furan ring, and positive potential near the hydrazine N-H group, indicating sites for potential intermolecular interactions. While specific DFT calculations for this compound are not detailed in the available literature, this type of analysis is standard for understanding the electronic properties of hydrazine derivatives. imist.ma
Computational methods are frequently used to predict spectroscopic properties. By calculating parameters like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to generate theoretical NMR, IR, and UV-Vis spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. For instance, theoretical IR frequencies would help assign the vibrational modes corresponding to specific functional groups, such as the N-H, C=N, and N-O stretches. Similarly, calculated NMR chemical shifts would aid in the assignment of peaks in the experimental ¹H and ¹³C NMR spectra.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions, such as the synthesis of this compound from furan-2-carbaldehyde and 2-nitrophenylhydrazine (B1229437). nih.govnih.gov Such studies would involve calculating the energetic profiles of potential reaction pathways, including the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed understanding of how the reaction proceeds.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving the equations of motion, MD simulations can model the behavior of a compound in different environments, such as in solution. mdpi.com For this compound, MD simulations could provide insights into its conformational dynamics, solvation structure, and interactions with solvent molecules. This is particularly useful for understanding how the molecule behaves in a biological or chemical system, which is often in a solution phase.
Ligand Field Theory and Computational Studies of Metal Complexes
Schiff bases, such as this compound, are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. nih.gov The study of these metal complexes can be enhanced by a combination of Ligand Field Theory (LFT) and computational methods like DFT. wikipedia.orgfrontiersin.org
LFT provides a description of the electronic structure and bonding between the metal ion and the ligands. wikipedia.org Computational studies can model the geometry of the resulting metal complexes, predicting coordination numbers and geometries (e.g., octahedral, tetrahedral). frontiersin.orgmdpi.com These calculations can also determine the stability of the complexes and analyze the nature of the metal-ligand bonds. frontiersin.org For complexes of this compound, computational studies could predict how the ligand coordinates with a metal ion and how this affects the electronic properties of both the ligand and the metal center. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for the Chemical Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine by providing information about the local chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the nine hydrogen atoms in the molecule. The N-H proton signal would likely appear as a broad singlet at a downfield chemical shift, potentially in the range of 10-12 ppm, due to the deshielding effect of the adjacent imine and phenyl groups and its involvement in an intramolecular hydrogen bond. nih.gov The imine proton (-CH=N) would resonate as a singlet around 8.0-8.5 ppm. The protons of the furan (B31954) and nitrophenyl rings would appear in the aromatic region (approximately 6.5-8.2 ppm), exhibiting characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with neighboring protons.
¹³C NMR: The ¹³C NMR spectrum would display 11 distinct signals, corresponding to each unique carbon atom in the asymmetric molecule. The imine carbon (-CH=N) would be found significantly downfield, typically in the 140-160 ppm region. The carbons of the furan and nitrophenyl rings would resonate in the 110-150 ppm range. The specific chemical shifts would be influenced by the electron-withdrawing nitro group and the heteroatoms.
¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common, can provide direct insight into the electronic environment of the three nitrogen atoms. The nitrogen in the nitro group (-NO₂) would have a chemical shift significantly different from the two hydrazine (B178648) nitrogens (-NH-N=). Based on studies of similar hydrazine derivatives, the hydrazido nitrogen (-NH) and the hydrazono nitrogen (-N=) are expected to have distinct resonances. For instance, in related compounds, hydrazido nitrogens have been observed around 107-110 ppm, while hydrazono nitrogens can appear as far downfield as 316 ppm. nih.gov This technique would be invaluable for studying the electronic structure of the hydrazine linkage.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | N-H (Hydrazine) | ~10-12 | Singlet (broad) |
| ¹H | C-H (Imine) | ~8.0-8.5 | Singlet |
| ¹H | Aromatic/Furan | ~6.5-8.2 | Multiplets |
| ¹³C | C=N (Imine) | ~140-160 | - |
| ¹³C | Aromatic/Furan | ~110-150 | - |
| ¹⁵N | -NO₂ | Variable | - |
| ¹⁵N | -NH- | ~100-120 | - |
| ¹⁵N | -N= | ~290-320 | - |
Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would exhibit several key absorption bands. A crucial feature would be the N-H stretching vibration, typically observed between 3200 and 3400 cm⁻¹. X-ray crystallographic studies have confirmed the presence of an intramolecular N-H···O hydrogen bond between the hydrazine proton and an oxygen atom of the nitro group. nih.gov This hydrogen bonding would cause the N-H stretching band to be broader and shifted to a lower frequency than a free N-H group.
Other significant vibrational modes include the asymmetric and symmetric stretches of the nitro (-NO₂) group, which are expected to appear as strong bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C=N stretching vibration of the imine group would be visible in the 1600-1650 cm⁻¹ region. Vibrations corresponding to the C-H and C=C bonds of the aromatic and furan rings would also be present.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Hydrazine (-NH) | ~3200-3400 (broadened by H-bonding) |
| C-H Stretch | Aromatic/Furan/Imine | ~3000-3100 |
| C=N Stretch | Imine | ~1600-1650 |
| C=C Stretch | Aromatic/Furan | ~1450-1600 |
| NO₂ Asymmetric Stretch | Nitro | ~1500-1550 |
| NO₂ Symmetric Stretch | Nitro | ~1300-1360 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The structure of this compound contains several chromophores, including the nitrophenyl ring, the furan ring, and the hydrazone bridge, which create an extended conjugated system. This conjugation results in absorption of light in the ultraviolet and visible regions of the spectrum, leading to the compound's characteristic color (red crystals have been reported). nih.gov
The UV-Vis spectrum is expected to show intense absorption bands corresponding to π–π* transitions within the aromatic systems and the C=N bond. Lower energy n–π* transitions, associated with the lone pairs on the nitrogen and oxygen atoms, are also anticipated. The presence of the electron-withdrawing nitro group and the extended conjugation can facilitate intramolecular charge transfer (ICT) upon photoexcitation, which often results in a strong absorption band at a longer wavelength, extending into the visible region. nepjol.info Fluorescence spectroscopy could further be used to study the emission properties of the molecule after excitation, providing information on its excited state dynamics.
Mass Spectrometry Techniques (e.g., ESI-MS, FAB-MS, MALDI-TOF) for Molecular Weight Confirmation
Mass spectrometry is a definitive technique for confirming the molecular weight of a compound. Based on its molecular formula, C₁₁H₉N₃O₃, the monoisotopic mass of this compound is 231.0644 Da. nih.gov
Using a soft ionization technique like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound would typically be detected as a protonated molecular ion [M+H]⁺, with a measured mass-to-charge ratio (m/z) of approximately 232.0722. High-resolution mass spectrometry (HRMS) can measure this value with high precision, allowing for the unambiguous confirmation of the elemental formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments could also be used to further verify the molecular structure by identifying characteristic fragment ions.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. An XPS analysis of this compound would confirm the presence of carbon, nitrogen, and oxygen.
More importantly, high-resolution scans of the N 1s and O 1s regions would provide detailed chemical state information. The N 1s spectrum would be particularly informative, as it is expected to resolve three distinct nitrogen environments: the amine-type nitrogen (-NH-), the imine-type nitrogen (-N=C), and the nitrogen in the nitro group (-NO₂). Each of these would have a unique binding energy, allowing for their differentiation. Similarly, the O 1s spectrum could distinguish between the oxygen atoms of the nitro group and the oxygen within the furan ring.
Elemental Analysis (e.g., CHNS)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This technique is fundamental for verifying the empirical formula and assessing the purity of a newly synthesized compound. For this compound, with a molecular formula of C₁₁H₉N₃O₃ and a molecular weight of 231.21 g/mol , the theoretical elemental composition can be calculated. nih.gov An experimental result from a CHNS analyzer that closely matches these theoretical values would serve as strong evidence for the compound's identity and purity.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 57.14 |
| Hydrogen | H | 3.92 |
| Nitrogen | N | 18.17 |
| Oxygen | O | 20.76 |
Lack of Specific Research Data on "this compound" in Advanced Materials Science Applications
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the applications of the chemical compound This compound in the specified areas of materials science and advanced chemical sensing. The majority of existing publications focus on the synthesis and basic structural characterization of this Schiff base, rather than its functional properties or integration into advanced materials. nih.govnih.govresearchgate.net
The requested article outline focuses on several key application areas:
Applications in Materials Science and Advanced Chemical Sensing
Precursors for Dye Synthesis
Despite targeted searches, no specific studies, detailed research findings, or data tables pertaining to 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine were found for any of these sections. The scientific community has not published research exploring its potential as a chemosensor, its utility in OLEDs or functional polymers, its optoelectronic properties, its efficacy as a corrosion inhibitor, or its role as a precursor in dye synthesis.
Existing literature primarily describes the synthesis of the compound via the condensation reaction of furan-2-carbaldehyde and 2-nitrophenylhydrazine (B1229437) and provides analysis of its molecular and crystal structure. nih.govnih.gov While the general class of Schiff bases and hydrazine (B178648) derivatives has been investigated for various applications in materials science, this research does not extend specifically to This compound .
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline due to the absence of the necessary foundational research on this specific compound.
Synthesis and Academic Exploration of Derivatives and Analogs of 1 2 Furylmethylene 2 2 Nitrophenyl Hydrazine
Systematic Modification of the Furan (B31954) Moiety
One common modification involves the introduction of a nitro group at the 5-position of the furan ring, yielding derivatives of 5-(4-nitrophenyl)-2-furaldehyde (B1293686). mdpi.com This substitution is particularly notable as it introduces a strong electron-withdrawing group, which can influence the reactivity and biological activity of the hydrazone. mdpi.com For instance, the synthesis of hydrazones by coupling 5-(4-nitrophenyl)-2-furaldehyde with various hydrazines and hydrazinamides has been explored, leading to compounds with potential antileishmanial and antibacterial activities. mdpi.com
Another explored modification is the substitution at the 5-position of the furan ring with a 2-nitrophenyl group, creating a 1-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,2-diphenylhydrazine analog. researchgate.net This introduces a bulkier, electron-withdrawing substituent that affects the planarity and intermolecular interactions of the molecule. researchgate.net
Furthermore, extending the conjugation of the system by modifying the group attached to the furan ring has also been investigated. For example, the synthesis of (E)-3-(furan-2-yl) acrylohydrazides involves extending the methylene (B1212753) bridge to an acryloyl group. peerj.com This alteration changes the electronic properties and the spatial arrangement of the molecule.
The following table summarizes key examples of modifications to the furan moiety:
| Original Moiety | Modified Moiety | Example Compound | Key Findings |
| 2-Furylmethylene | 5-(4-Nitrophenyl)-2-furylmethylene | Hydrazones of 5-(4-nitrophenyl)-2-furaldehyde | Introduction of an electron-withdrawing group; potential biological activity. mdpi.com |
| 2-Furylmethylene | 5-(2-Nitrophenyl)furan-2-ylmethylidene | 1-{(E)-[5-(2-Nitrophenyl)furan-2-yl]methylidene}-2,2-diphenylhydrazine | Addition of a bulky substituent influencing molecular conformation. researchgate.net |
| 2-Furylmethylene | (E)-3-(furan-2-yl)acryloyl | (E)-3-(furan-2-yl) acrylohydrazides | Extension of the conjugated system. peerj.com |
Varied Substitutions on the 2-Nitrophenyl Ring
Studies have been conducted on related hydrazone systems where the single nitro group is replaced with a dinitrophenyl group, specifically (E)-1-(2,4-dinitrophenyl)-2-(substituted benzylidene) hydrazines. imist.ma This increases the electron-withdrawing nature of the phenyl ring, leading to significant polarization effects between the dinitrophenyl and the benzylidene moieties, which in turn impacts the reactivity and stability of the compounds. imist.ma
In a comparative study of N'-phenylbenzohydrazide derivatives, the effects of different substituents on the nitrophenyl ring were analyzed. mdpi.com For instance, comparing N′-(4-methyl-2-nitrophenyl)benzohydrazide with N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide revealed that the strongly electron-withdrawing trifluoromethyl group enhances conjugation and leads to a more planar geometry at the nitrogen atom, whereas the electron-donating methyl group reduces conjugation. mdpi.com
The introduction of halide substituents has also been explored in analogous systems. For example, the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine shows how the presence of two chlorine atoms affects the torsion angles and intermolecular interactions within the crystal lattice. nih.gov
These examples are tabulated below:
| Original Moiety | Modified Moiety | Example Compound | Key Findings |
| 2-Nitrophenyl | 2,4-Dinitrophenyl | (E)-1-(2,4-dinitrophenyl)-2-(substituted benzylidene) hydrazine (B178648) | Increased electron-withdrawing character and molecular polarization. imist.ma |
| 2-Nitrophenyl | 4-Methyl-2-nitrophenyl | N′-(4-methyl-2-nitrophenyl)benzohydrazide | Reduced conjugation due to the electron-donating methyl group. mdpi.com |
| 2-Nitrophenyl | 2-Nitro-4-(trifluoromethyl)phenyl | N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide | Enhanced conjugation due to the electron-withdrawing CF3 group. mdpi.com |
Alterations to the Hydrazone Linkage
The hydrazone linkage (-CH=N-NH-) is a crucial component that can be modified to alter the flexibility, coordination properties, and biological activity of the molecule.
One approach to modifying this linkage is to extend the carbon chain. As mentioned previously, the synthesis of (E)-3-(furan-2-yl) acrylohydrazides introduces a vinyl group between the furan ring and the hydrazone moiety, creating a more extended and potentially more flexible system. peerj.com
A more significant alteration involves replacing the hydrazone with a thiocarbohydrazide (B147625) or carbothioamide linkage. Research into 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives has been conducted to develop novel inhibitors for the SARS-CoV-2 main protease. nih.gov This modification introduces a thiourea (B124793) group, which can participate in different types of bonding and interactions compared to the original hydrazone. nih.gov
These modifications are summarized in the table below:
| Original Linkage | Modified Linkage | Example Compound | Key Findings |
| -CH=N-NH- | -CH=CH-CO-NH-N= | (E)-3-(furan-2-yl) acrylohydrazides | Extension of the carbon chain and conjugated system. peerj.com |
| -CH=N-NH- | -CH=N-NH-CS-NH- | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | Introduction of a carbothioamide group for different biological interactions. nih.gov |
Structure-Reactivity and Structure-Property Relationship Studies
For instance, the introduction of electron-withdrawing groups, such as a nitro group on the furan ring, can enhance the biological activity of the hydrazone. mdpi.com Structure-activity relationship (SAR) studies on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have shown that the hydrophobic volume of different moieties is crucial for their inhibitory activity against the SARS-CoV-2 main protease. nih.gov
Theoretical studies, often using Density Functional Theory (DFT), have been employed to complement experimental findings. These computational analyses help to elucidate key molecular parameters such as atomic charges, the distribution of electronic density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). imist.ma These parameters are crucial for understanding the reactivity and stability of the different analogs. imist.ma
Comparative Analysis of Electronic and Structural Properties Across Analogs
Comparative analyses of various analogs have provided deep insights into how specific structural changes translate into different electronic and supramolecular properties. X-ray crystallography has been a vital tool in these analyses, revealing details about bond lengths, bond angles, and intermolecular interactions.
For example, a comparative study of N′-(4-methyl-2-nitrophenyl)benzohydrazide and N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide highlighted the significant influence of substituents on the crystal packing. mdpi.com The trifluoromethyl group promoted a near-parallel arrangement of the aromatic rings, while the methyl group led to a larger dihedral angle between them. mdpi.com This demonstrates how a single substituent change can dictate the entire supramolecular architecture.
Hirshfeld surface analysis is another powerful tool used for the comparative study of intermolecular interactions in the crystal structures of these analogs. nih.gov This analysis allows for the quantification of different types of intermolecular contacts, such as H···H, O···H, and Cl···H interactions, providing a detailed picture of the forces governing the crystal packing. nih.gov
Theoretical studies on various hydrazine derivatives have shown significant polarization effects between the different aromatic rings, which directly influence the compounds' stability and potential for applications in organic electronics. imist.ma By comparing analogs with different substituents (e.g., dihydroxy, isopropyl, methyl, chloro), researchers can correlate these structural changes with variations in dipole moments and electronic properties. imist.ma The parent compound, 1-(2-furylmethylene)-2-(2-nitrophenyl)hydrazine, has a slightly twisted conformation with a dihedral angle of 4.8(3)° between the phenyl and furan rings. nih.govresearchgate.net
The table below provides a comparative overview of key structural parameters for the parent compound and a related analog.
| Compound | Dihedral Angle between Rings | Key Intramolecular Bonds | Intermolecular Interactions |
| This compound | 4.8(3)° (Phenyl and Furan) nih.govresearchgate.net | N—H···O hydrogen bond nih.govnih.gov | Weak C—H···O hydrogen bonds nih.govnih.gov |
| (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | 21.16(14)° (Dichlorophenyl and Nitrophenyl) nih.gov | N—H···Cl and C—H···O contacts nih.gov | H···H, O···H, and Cl···H contacts nih.gov |
Future Research Directions and Concluding Perspectives on 1 2 Furylmethylene 2 2 Nitrophenyl Hydrazine
Emerging Synthetic Methodologies (e.g., Mechanochemistry, Flow Chemistry)
The synthesis of hydrazones has traditionally been achieved through the condensation of hydrazines with aldehydes or ketones, often in alcoholic solvents. nih.gov However, contemporary research is increasingly focused on the development of more sustainable and efficient synthetic protocols.
Mechanochemistry , a solvent-free or low-solvent technique that utilizes mechanical force to induce chemical reactions, has emerged as a promising green alternative for the synthesis of hydrazones. nih.govdiscoveryjournals.org This method can lead to shorter reaction times, higher yields, and reduced waste generation. While the mechanochemical synthesis of 1-(2-furylmethylene)-2-(2-nitrophenyl)hydrazine has not been specifically reported, the successful application of this technique to a wide range of other hydrazones suggests its potential viability.
Flow chemistry represents another significant advancement in chemical synthesis, offering advantages in terms of safety, scalability, and process control. rsc.orggalchimia.com Continuous flow reactors can enable the rapid optimization of reaction conditions and facilitate the synthesis of compounds that may be challenging to produce using traditional batch methods. rsc.orgucd.ie The application of flow chemistry to the synthesis of hydrazone precursors and related nitrogen-containing compounds has been demonstrated, indicating a promising avenue for the future production of this compound and its derivatives. rsc.orgrsc.orgresearchgate.net
| Methodology | Key Advantages | Potential for this compound Synthesis |
|---|---|---|
| Mechanochemistry | Solvent-free or low-solvent, reduced waste, shorter reaction times, potential for novel polymorphs. nih.govdiscoveryjournals.org | High potential, given the successful synthesis of other hydrazones via this method. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, process automation, and integration of synthesis and purification. rsc.orggalchimia.comrsc.org | Feasible for both the synthesis of precursors and the final hydrazone, offering better control over reaction parameters. |
Exploration of Novel Non-Biological Applications
While the biological activities of hydrazones are extensively studied, their application in materials science and other non-biological fields is a rapidly growing area of interest. nih.govresearchgate.netnih.govnaturalspublishing.comaip.orgrsc.orgresearchgate.netnih.govekb.eg The structural features of this compound, which include a furan (B31954) ring (an electron donor) and a nitrophenyl group (an electron acceptor), make it an intriguing candidate for applications in nonlinear optics (NLO). epfl.chresearchgate.netresearchgate.netacs.orgproquest.comacs.org
Hydrazones with similar donor-acceptor architectures have been shown to exhibit significant second- and third-order NLO properties, making them suitable for applications in optical devices such as optical switches and limiters. epfl.chresearchgate.netproquest.com The delocalized π-electron system in these molecules is crucial for their hyperpolarizability. researchgate.netacs.org
Furthermore, the hydrazone moiety is a key component in the design of chemosensors . nih.govrsc.orgresearchgate.netnih.govrsc.org The ability of the hydrazone nitrogen and other heteroatoms to coordinate with metal ions can lead to changes in their photophysical properties, such as fluorescence or color, allowing for the selective detection of specific analytes. nih.govrsc.orgnih.gov The presence of the nitro group and the furan oxygen in this compound could potentially be exploited for the development of sensors for various metal ions.
Advancements in Computational Approaches for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. researchgate.netnih.govresearchgate.net In the context of substituted hydrazones, computational methods are employed to:
Elucidate molecular structures and electronic properties: DFT calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within a molecule. For this compound, the molecule is known to be roughly planar, a conformation that may be influenced by intramolecular hydrogen bonding. nih.govresearchgate.net
Predict spectroscopic properties: Computational methods can be used to calculate NMR chemical shifts and UV-Vis absorption spectra, which can aid in the characterization of newly synthesized compounds. researchgate.netnih.gov
Evaluate nonlinear optical properties: The first and second hyperpolarizabilities of hydrazones can be calculated to predict their potential as NLO materials. researchgate.netacs.org
Investigate reaction mechanisms: Computational studies can help to elucidate the mechanisms of hydrazone formation and other reactions, which can guide the development of more efficient synthetic methods.
The continued development of more accurate and efficient computational methods will undoubtedly play a crucial role in the rational design of novel hydrazone derivatives with tailored properties.
Challenges and Opportunities in the Field of Substituted Hydrazone Chemistry
The field of substituted hydrazone chemistry is not without its challenges. One of the primary challenges lies in achieving regioselectivity and stereoselectivity in their reactions. The development of catalytic systems that can control the outcome of reactions involving hydrazones is an ongoing area of research. nih.gov Furthermore, the synthesis of hydrazines, the precursors to hydrazones, can be challenging due to the high energy requirements and the potential for side reactions. researchgate.net
Despite these challenges, the opportunities in this field are vast. The versatility of the hydrazone functional group makes it a valuable building block in organic synthesis. naturalspublishing.comnih.gov There is significant potential for the development of novel hydrazone-based compounds with applications in a wide range of fields, from medicine to materials science. researchgate.netresearchgate.netdergipark.org.trmdpi.com The exploration of C-H bond functionalization of hydrazones has opened up new avenues for the synthesis of complex molecules. nih.gov
| Challenges | Opportunities |
|---|---|
| Control of regioselectivity and stereoselectivity in reactions. | Development of novel catalysts for hydrazone transformations. nih.gov |
| Efficient and sustainable synthesis of hydrazine (B178648) precursors. researchgate.net | Design of new hydrazone-based materials with tailored optical and electronic properties. epfl.chresearchgate.netacs.orgproquest.com |
| Understanding and controlling the E/Z isomerization of the C=N bond. | Exploration of hydrazones in the synthesis of novel heterocyclic compounds. naturalspublishing.com |
| Potential for hydrolysis of the hydrazone linkage. wikipedia.org | Development of new chemosensors for environmental and biological applications. nih.govrsc.orgresearchgate.netnih.gov |
Summary of Key Academic Contributions and Future Outlook
The academic contributions to the field of substituted hydrazone chemistry have been substantial and diverse. Researchers have extensively explored their synthesis, structural characterization, and a wide array of biological activities. nih.govnih.govresearchgate.netnih.govnaturalspublishing.comaip.orgrsc.orgresearchgate.netnih.govekb.egmdpi.comramapo.edumdpi.comnih.gov The fundamental understanding of their chemical reactivity has paved the way for their use as versatile intermediates in organic synthesis. nih.govtaylorandfrancis.com
The future outlook for research on this compound and other substituted hydrazones is bright. Key areas of future research will likely include:
The development and application of green and sustainable synthetic methodologies, such as mechanochemistry and flow chemistry.
A more in-depth exploration of their non-biological applications, particularly in the fields of materials science and sensor technology.
The increasing use of computational chemistry for the rational design and prediction of the properties of novel hydrazone derivatives.
The discovery of new catalytic systems to address the challenges of selectivity in hydrazone chemistry.
Q & A
Q. What is the standard synthetic route for preparing 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine, and how can purity be optimized?
Methodological Answer: The compound is synthesized via a Schiff base condensation reaction. Dissolve 2-nitrophenylhydrazine (1 mmol) in anhydrous ethanol under reflux (351 K). Add furan-2-carbaldehyde (1 mmol) dropwise and stir for 2 hours. Isolate the product by filtration and recrystallize from methanol to obtain red crystals. Purity is enhanced by controlling stoichiometry, using anhydrous solvents, and slow crystallization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- UV-Vis/FT-IR : Confirm the presence of the hydrazine (–NH–NH–) and nitro (–NO₂) groups via characteristic absorption bands (e.g., N–H stretch ~3200 cm⁻¹, C=N ~1600 cm⁻¹) .
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydrazine protons (δ ~8.0 ppm) .
- X-ray Diffraction : Resolve crystal structure (monoclinic, P2₁/n space group, a = 15.852 Å, b = 3.800 Å, c = 17.721 Å) using SHELXL refinement .
Q. What are the key structural features influencing its reactivity?
Methodological Answer: The planar furan and nitro-substituted phenyl groups create conjugation with the hydrazine backbone, enhancing electrophilicity. The nitro group at the ortho position sterically hinders rotation, stabilizing the E-configuration. These features promote nucleophilic attacks at the C=N bond and redox activity .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles) due to irritancy risks (eyes/skin) .
- Avoid strong reducing agents or dehydrating agents (e.g., P₂O₅) to prevent toxic gas release .
- Store in airtight containers away from light to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., thermal parameters, bond lengths) be resolved during refinement?
Methodological Answer: Use SHELXL’s constraints for anisotropic displacement parameters and hydrogen atom positioning (riding model: C–H = 0.93 Å, N–H = 0.86 Å). Validate against residual electron density maps and cross-check with ORTEP-3 for graphical validation of geometric outliers .
Q. What strategies optimize this compound’s biological activity (e.g., anti-inflammatory effects)?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance bioactivity.
- Structure-Activity Relationship (SAR) : Compare with analogs like 2-(2-phenoxybenzylidene)-1-(2-nitrophenyl)hydrazine, which showed higher anti-inflammatory activity than mefenamic acid in vitro .
- Docking Studies : Model interactions with cyclooxygenase (COX) enzymes using Gaussian or ORCA software .
Q. How does computational modeling align with experimental structural data?
Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311G**) to optimize geometry and compare bond lengths/angles with X-ray data. Discrepancies >0.05 Å may indicate crystal packing effects. Validate electrostatic potential maps to predict reactive sites .
Q. What mechanistic pathways explain its role in catalysis or coordination chemistry?
Methodological Answer: The hydrazine moiety acts as a bidentate ligand, coordinating to metals via the imine nitrogen and nitro oxygen. Study reaction kinetics with transition metals (e.g., Cu²⁺, Ni²⁺) in methanol/water systems. Monitor complexation via UV-Vis shifts (e.g., d-d transitions) .
Q. How can synthesis be scaled for pharmacological studies without compromising yield?
Methodological Answer:
Q. What experimental approaches resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
